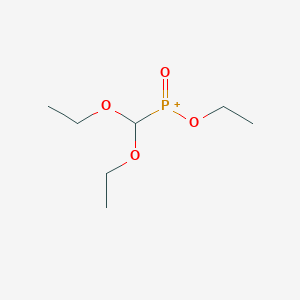
乙基(二乙氧基甲基)膦酸酯
描述
“Ethyl (diethoxymethyl)phosphinate” is a chemical compound with the molecular formula C7H17O4P . It is used in research and development .
Synthesis Analysis
Three novel liquid ethyl (diethoxymethyl)phosphinate derivatives (EDPs) were synthesized and incorporated into flexible polyurethane foams (FPUFs). The flame retardancy of FPUFs was evaluated by limiting oxygen index (LOI), vertical burning, and cone calorimetry tests .
Molecular Structure Analysis
The molecular structure of “Ethyl (diethoxymethyl)phosphinate” consists of 7 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 196.181 Da and the monoisotopic mass is 196.086441 Da .
Chemical Reactions Analysis
Ethyl phosphinate adds to alkenes and alkynes under thermal radical conditions with AIBN as the initiator to give H-phosphinates in good yields . An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides .
Physical And Chemical Properties Analysis
The boiling point of “Ethyl (diethoxymethyl)phosphinate” is 224.2±50.0 °C at 760 mmHg. Its vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 107.1±22.7 °C .
科学研究应用
聚氨酯泡沫的阻燃性
乙基(二乙氧基甲基)膦酸酯衍生物已被合成并加入到柔性聚氨酯泡沫 (FPUFs) 中,柔性聚氨酯泡沫 (FPUFs) 常用于家具、车辆和航空航天领域。这些衍生物显着增强了 FPUFs 的阻燃性。 诸如极限氧指数 (LOI)、垂直燃烧和锥形量热法等测试证明了这些化合物在提高消防安全标准方面的有效性 .
膦酸酯衍生物的合成
乙基(二乙氧基甲基)膦酸酯的合成过程包括活化磷原子,然后与迈克尔受体、二溴乙烷反应,并使用三乙基正甲酸酯进行酯化。 这种方法对于创建可用于不同应用(包括生物应用)的各种衍生物至关重要 .
生物基阻燃剂的合成
使用植酸和乙基(二乙氧基甲基)膦酸酯合成了一种新型的含磷氮元素生物基阻燃剂。 该化合物有望通过降低其可燃性来增强 FPUFs 的安全特性,这是其广泛应用中的一个重大问题 .
作用机制
Target of Action
Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .
Biochemical Pathways
Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions
Pharmacokinetics
The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.
Result of Action
EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .
Action Environment
The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .
安全和危害
未来方向
生化分析
Biochemical Properties
Ethyl (diethoxymethyl)phosphinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethyl (diethoxymethyl)phosphinate has been shown to interact with phosphatases, enzymes that catalyze the hydrolysis of phosphoric acid esters. The interaction between ethyl (diethoxymethyl)phosphinate and phosphatases can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of ethyl (diethoxymethyl)phosphinate on cellular processes are diverse and depend on the type of cells and the experimental conditions. In various cell types, ethyl (diethoxymethyl)phosphinate has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, ethyl (diethoxymethyl)phosphinate can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, ethyl (diethoxymethyl)phosphinate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. Ethyl (diethoxymethyl)phosphinate can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of ethyl (diethoxymethyl)phosphinate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that ethyl (diethoxymethyl)phosphinate is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products . Long-term exposure to ethyl (diethoxymethyl)phosphinate can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl (diethoxymethyl)phosphinate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of ethyl (diethoxymethyl)phosphinate have been associated with toxic effects, such as liver and kidney damage, in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Ethyl (diethoxymethyl)phosphinate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving phosphatases and other enzymes that catalyze the hydrolysis of phosphoric acid esters . The metabolism of ethyl (diethoxymethyl)phosphinate can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl (diethoxymethyl)phosphinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, ethyl (diethoxymethyl)phosphinate can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl (diethoxymethyl)phosphinate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of ethyl (diethoxymethyl)phosphinate can influence its interactions with biomolecules and its overall biochemical activity within the cell.
属性
IUPAC Name |
diethoxymethyl-ethoxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452121 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65600-74-0 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?
A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of Ethyl (diethoxymethyl)phosphinate derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



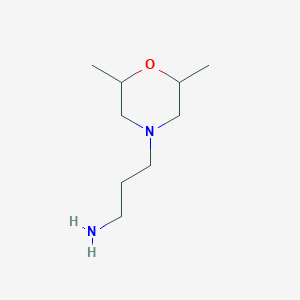


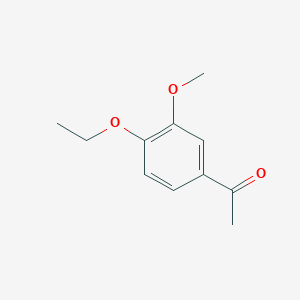
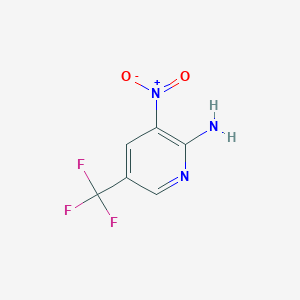


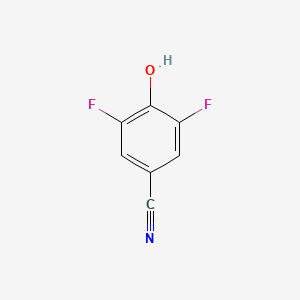

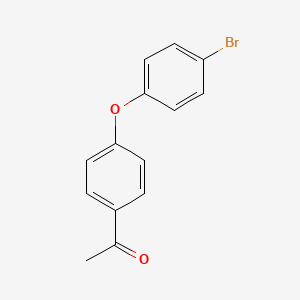


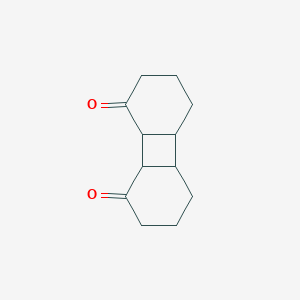
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)